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Compound of Interest

Compound Name: 3-Hydroxy-4-methylbenzoic acid

Cat. No.: B044023 Get Quote

Application Note: This document provides a comprehensive protocol for the laboratory-scale

synthesis of 3-Hydroxy-4-methylbenzoic acid. The described method is based on the Kolbe-

Schmitt reaction, a well-established carboxylation process. This protocol is intended for

researchers, scientists, and professionals in drug development and organic synthesis. All

procedures should be performed in a controlled laboratory environment with appropriate safety

precautions.

Overview
3-Hydroxy-4-methylbenzoic acid is a valuable building block in the synthesis of various

pharmaceutical compounds and other fine chemicals.[1] Its preparation in the laboratory can be

efficiently achieved through the Kolbe-Schmitt reaction of p-cresol. This reaction involves the

ortho-carboxylation of a phenoxide ion by carbon dioxide under elevated temperature and

pressure. The choice of alkali metal hydroxide is crucial in directing the regioselectivity of the

carboxylation.

Reaction Principle
The synthesis proceeds in three main stages:

Formation of the Phenoxide: p-Cresol is reacted with a strong base, such as potassium

hydroxide, to form the corresponding potassium p-cresolate. This step is crucial as the

phenoxide ion is significantly more reactive towards electrophilic aromatic substitution than

the neutral phenol.
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Carboxylation: The potassium p-cresolate is heated under a high pressure of carbon dioxide.

The electron-rich phenoxide attacks the electrophilic carbon of CO2, leading to the formation

of a carboxylate group on the aromatic ring, primarily at the ortho position to the hydroxyl

group.

Acidification and Isolation: The resulting potassium salt of 3-hydroxy-4-methylbenzoic acid
is dissolved in water and then acidified with a strong mineral acid, such as hydrochloric acid.

This protonates the carboxylate and phenoxide groups, causing the desired product to

precipitate out of the aqueous solution. The crude product is then purified by recrystallization.

Experimental Protocol
Materials and Reagents

Reagent/Materi
al

Formula
Molar Mass (
g/mol )

Quantity Notes

p-Cresol C₇H₈O 108.14 10.81 g (0.1 mol)

Reagent grade,

handle in a fume

hood.

Potassium

Hydroxide
KOH 56.11 6.17 g (0.11 mol)

ACS grade,

corrosive.

Carbon Dioxide CO₂ 44.01
Sufficient for 10-

15 atm pressure
High-purity gas.

Hydrochloric Acid HCl 36.46
~10 mL

(concentrated)

Corrosive, use in

a fume hood.

Water H₂O 18.02 As needed Deionized.

Ethanol C₂H₅OH 46.07
For

recrystallization
Reagent grade.

Anhydrous

Sodium Sulfate
Na₂SO₄ 142.04 For drying

Activated

Charcoal
C 12.01 ~1 g

For

decolorization.
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Equipment
High-pressure autoclave (Parr reactor or similar) equipped with a stirrer, gas inlet, pressure

gauge, and thermocouple.

Round-bottom flasks (various sizes)

Reflux condenser

Heating mantle with a stirrer

Büchner funnel and flask

Standard laboratory glassware (beakers, graduated cylinders, etc.)

pH paper or pH meter

Melting point apparatus

FTIR and NMR spectrometers for product characterization

Synthesis Procedure
Step 1: Preparation of Potassium p-Cresolate

In a 250 mL round-bottom flask, dissolve 6.17 g (0.11 mol) of potassium hydroxide in 50 mL

of methanol.

To this solution, add 10.81 g (0.1 mol) of p-cresol in portions while stirring.

After the addition is complete, heat the mixture to reflux for 30 minutes to ensure complete

formation of the phenoxide.

Remove the solvent under reduced pressure using a rotary evaporator to obtain the dry

potassium p-cresolate as a solid. It is crucial that the phenoxide is completely dry, as the

presence of water can reduce the yield.[2]

Step 2: Carboxylation in Autoclave
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Transfer the dried potassium p-cresolate into the high-pressure autoclave.

Seal the autoclave and purge it with nitrogen gas to remove any air.

Pressurize the autoclave with carbon dioxide to approximately 10-15 atm.

Begin stirring and heat the autoclave to 180-185 °C. Maintain this temperature and pressure

for 6-7 hours.

After the reaction time, turn off the heating and allow the autoclave to cool to room

temperature.

Slowly and carefully vent the excess carbon dioxide pressure in a fume hood.

Step 3: Work-up and Purification

Open the autoclave and add approximately 100 mL of hot water to the solid reaction mixture

to dissolve the product.

Transfer the aqueous solution to a 500 mL beaker.

Cool the solution in an ice bath and slowly acidify it by adding concentrated hydrochloric acid

dropwise while stirring. Monitor the pH, and continue adding acid until the pH is

approximately 2-3.

A precipitate of crude 3-hydroxy-4-methylbenzoic acid will form.

Collect the crude product by vacuum filtration using a Büchner funnel.

Wash the solid with a small amount of cold water to remove any remaining salts.

For purification, recrystallize the crude product from an ethanol-water mixture. Dissolve the

solid in a minimum amount of hot ethanol, and if the solution is colored, add a small amount

of activated charcoal and heat for a few minutes.

Filter the hot solution to remove the charcoal.
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Add hot water dropwise to the filtrate until turbidity persists. Then, allow the solution to cool

slowly to room temperature and then in an ice bath to induce crystallization.

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-

water, and dry them in a vacuum oven.

Expected Yield and Characterization
Yield: The expected yield of purified 3-hydroxy-4-methylbenzoic acid is typically in the

range of 60-70%.

Appearance: White to off-white crystalline solid.

Melting Point: 205-207 °C.

Spectroscopic Data:

¹H NMR (DMSO-d₆, 400 MHz): δ 12.5 (s, 1H, -COOH), 9.9 (s, 1H, -OH), 7.4 (d, 1H), 7.3

(s, 1H), 7.1 (d, 1H), 2.1 (s, 3H, -CH₃).

¹³C NMR (DMSO-d₆, 100 MHz): δ 172.5, 155.0, 131.0, 125.5, 124.0, 122.5, 117.0, 16.0.

IR (KBr, cm⁻¹): 3400-2500 (broad, O-H stretch of carboxylic acid), 1670 (C=O stretch),

1600, 1450 (C=C aromatic stretch).

Visualization of the Experimental Workflow
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Step 1: Phenoxide Preparation

Step 2: Carboxylation

Step 3: Work-up and Purification

p-Cresol

React with p-Cresol

Potassium Hydroxide

Dissolve KOH in Methanol

Evaporate Methanol

Potassium p-Cresolate (dry)

Charge Autoclave

Pressurize with CO₂ (10-15 atm)

Heat to 180-185 °C for 6-7h

Cool and Vent

Potassium 3-hydroxy-4-methylbenzoate

Dissolve in Hot Water

Acidify with HCl (pH 2-3)

Precipitate Crude Product

Filter and Wash

Recrystallize from Ethanol/Water

Filter and Dry

3-Hydroxy-4-methylbenzoic Acid

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis of 3-Hydroxy-4-methylbenzoic acid.
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Safety Precautions
All manipulations should be carried out in a well-ventilated fume hood.

Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all

times.

p-Cresol is toxic and corrosive. Avoid inhalation and contact with skin.

Potassium hydroxide and hydrochloric acid are highly corrosive. Handle with care.

The high-pressure autoclave should only be operated by trained personnel. Ensure that the

pressure and temperature limits of the equipment are not exceeded.

Ethanol is flammable. Avoid open flames during recrystallization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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